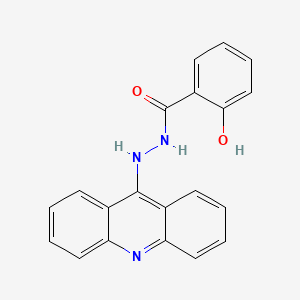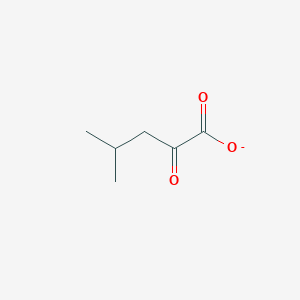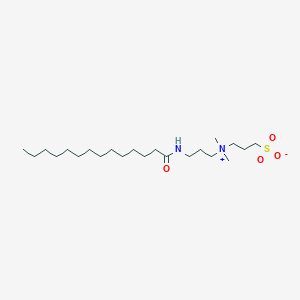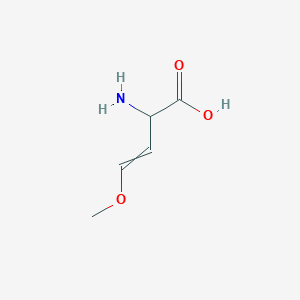
N'-(acridin-9-yl)-2-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(acridin-9-yl)-2-hydroxybenzohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material sciences, and photophysics. This compound, in particular, has shown potential in inhibiting certain enzymes and has been studied for its applications in treating diseases like Alzheimer’s.
Métodos De Preparación
The synthesis of N’-(acridin-9-yl)-2-hydroxybenzohydrazide typically involves the reaction of acridine derivatives with hydrazides. One common method includes the oxidative nucleophilic substitution of hydrogen in the acridine molecule to form 9-acylaminoacridines . The reaction is usually carried out in an anhydrous environment using reagents like sodium hydride in dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
N’-(acridin-9-yl)-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents, although specific conditions for this reaction are less commonly reported.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the acridine ring.
Common reagents used in these reactions include sodium hydride, DMSO, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N’-(acridin-9-yl)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. For instance, it inhibits the enzyme BACE-1 by binding to its active site. The hydrazide part of the compound forms hydrogen bonds with amino acids in the enzyme, while the acridine moiety engages in π–π stacking interactions . This binding prevents the enzyme from catalyzing its substrate, thereby reducing the production of amyloid-beta, a key factor in Alzheimer’s disease .
Comparación Con Compuestos Similares
N’-(acridin-9-yl)-2-hydroxybenzohydrazide can be compared with other acridine derivatives such as:
N-(acridin-9-yl)benzamides: These compounds also exhibit biological activity and are used in similar applications.
Acridine thiosemicarbazones: These derivatives are known for their anti-cancer properties and ability to overcome drug resistance.
What sets N’-(acridin-9-yl)-2-hydroxybenzohydrazide apart is its specific inhibitory action on BACE-1 and its potential use in treating Alzheimer’s disease .
Propiedades
Fórmula molecular |
C20H15N3O2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N'-acridin-9-yl-2-hydroxybenzohydrazide |
InChI |
InChI=1S/C20H15N3O2/c24-18-12-6-3-9-15(18)20(25)23-22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12,24H,(H,21,22)(H,23,25) |
Clave InChI |
NQYVRHPJMXWFED-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=CC=C4O |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=CC=C4O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(3S,6S,9S,12S)-12-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoyl]amino]-9-(1H-indol-3-ylmethyl)-5,8,11,14-tetraoxo-6-(phenylmethyl)1,4,7,10-tetrazacyclotetradecane-3-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B1228118.png)
![5-Ethyl-2-[[[3-(4-morpholinyl)-4-nitrophenyl]-oxomethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1228120.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)-1-imidazolidinyl]acetamide](/img/structure/B1228125.png)

![N-tert-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1228128.png)


![5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1228132.png)

![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate](/img/structure/B1228136.png)
![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole](/img/structure/B1228137.png)

![2-[[3-(3,4-dichlorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1228140.png)
![N-(4-tert-butylphenyl)-2-[4-(1-imidazolyl)phenoxy]acetamide](/img/structure/B1228141.png)
